2-Chloro-4-propionylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-propionylpyridine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their ability to act as ligands and participate in various chemical reactions. The presence of a chloro and a propionyl group on the pyridine ring can significantly alter the chemical and physical properties of the compound, potentially leading to unique reactivity and applications.

Synthesis Analysis

The synthesis of chlorinated pyridines can be achieved through various methods. For instance, 2-chloro-6-trifluoromethylpyridine was synthesized starting from 2-chloro-6-trichloromethylpyridine with an 86% yield, showcasing the feasibility of chlorination in the pyridine ring . Another example is the synthesis of 2-chloro-4-aminopyridine from 2-chloropyridine through a green nitration and reduction process, which achieved an 81.3% yield . These methods demonstrate the potential pathways for synthesizing 2-chloro-4-propionylpyridine by modifying the functional groups attached to the pyridine nucleus.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, and its structural features were further studied by IR, NMR, and electronic spectroscopy . Similarly, the optimized molecular structures and vibrational wavenumbers of compounds like 2-chloro-4-nitropyridine were investigated using density functional theory (DFT) calculations . These studies provide insights into the molecular geometry and electronic distribution in chlorinated pyridines, which would be relevant for 2-chloro-4-propionylpyridine as well.

Chemical Reactions Analysis

Chlorinated pyridines can undergo various chemical reactions, including direct arylation and Suzuki coupling, as demonstrated by the synthesis of a wide variety of heteroarylated 2-arylpyridines using bromo-2-chloropyridines . Additionally, the reactivity of chlorinated pyridines can be influenced by the presence of other substituents on the ring, as seen in the study of 2-chloro-4-nitropyridine and related compounds, where the reactivity was investigated through HOMO-LUMO energies and global descriptors . These findings suggest that 2-chloro-4-propionylpyridine could also participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines can be quite diverse. For example, the crystal and molecular structures of dimethyl bipyridyl complexes with chloranilic acid were determined, and their phase transitions and vibrations were studied . The study of supramolecular polymers synthesized from chlorinated terpyridines revealed insights into their large-scale synthesis and applications . Furthermore, the investigation of the structure, vibrational, electronic, and NMR analyses of various chlorinated pyridines provided detailed information on their properties, including molecular electrostatic potentials and thermodynamic properties . These studies highlight the importance of understanding the physical and chemical properties of chlorinated pyridines, which would be applicable to 2-chloro-4-propionylpyridine.

Aplicaciones Científicas De Investigación

Metal Complex Synthesis and Catalysis

- Research has explored the reaction of chloro-terpyridines with various alcohols in the presence of KOH, yielding metal complexes. These complexes, including those of copper and palladium, have been studied for their structural properties and potential applications in catalysis and material science (Liu et al., 2001).

Photocatalytic Hydrogen Production

- Platinum(II) chloro complexes, including those derived from pyridine ligands, have been investigated for their role in the photocatalytic production of hydrogen from water. This research highlights the potential of chloro-pyridine complexes in renewable energy technologies (Du et al., 2008).

Green Synthesis Processes

- The green synthesis process of 2-chloro-4-aminopyridine has been developed from 2-chloropyridine, showcasing an environmentally friendly approach to synthesizing aminopyridine derivatives, which could be extrapolated to similar compounds like 2-Chloro-4-propionylpyridine (Shu-jing, 2013).

Supramolecular Polymers and Macromolecular Chemistry

- Advanced synthesis techniques have been described for chloro-terpyridines, enabling the creation of supramolecular polymers and facilitating research in macromolecular chemistry. This includes the functionalization of poly(propylene oxide) with pyridine derivatives (Schubert et al., 2002).

Electrochemical Applications

- Ionic liquids based on substituted pyridine ligands have been developed for the electrochemical deposition of aluminum, indicating the role of pyridine derivatives in improving electrochemical processes and materials science (Fang et al., 2015).

Pharmaceutical and Pesticide Intermediates

- Studies have focused on the synthesis and purification of chloropyridine derivatives, highlighting their importance as intermediates in the pharmaceutical and agrochemical sectors. This underscores the broader utility of chloro-pyridine compounds in drug and pesticide development (Su Li, 2005).

Safety and Hazards

While specific safety data for 2-Chloro-4-propionylpyridine was not found, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Mecanismo De Acción

Target of Action

It is known that chloropyridines are used as intermediates in the synthesis of various pesticides, dyes, and pharmaceuticals .

Mode of Action

It is known that when nucleophiles are added to 2-chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . Further workup is usually required to separate the desired isomer from a mixture of compounds produced by 2-chloropyridine reactions .

Biochemical Pathways

It is known that 2-chloro-4-nitrophenol, a related compound, is degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2-Chloro-4-nitrophenol-utilizers .

Pharmacokinetics

It is known that the compound has a molecular weight of 16961 .

Result of Action

It is known that the compound is used as an intermediate in the synthesis of various compounds, suggesting that its primary role may be in facilitating chemical reactions .

Action Environment

It is known that the compound is a tan solid , suggesting that it may be stable under a variety of conditions.

Propiedades

IUPAC Name |

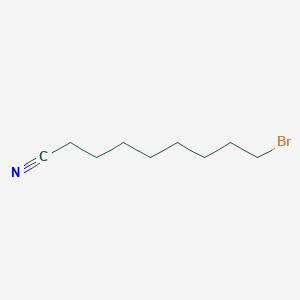

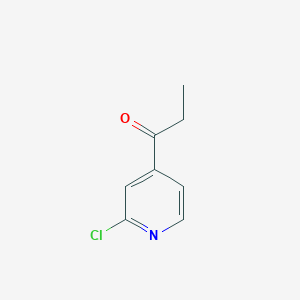

1-(2-chloropyridin-4-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHONLVKPBHGMJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80521844 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-propionylpyridine | |

CAS RN |

87121-53-7 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)